molecular formula C12H21N2O3S * B1148913 L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID CAS No. 155313-72-7

L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID

Cat. No.: B1148913
CAS No.: 155313-72-7
M. Wt: 273.37
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is generally produced in small quantities for research purposes, often by specialized chemical companies that provide custom synthesis services .

Chemical Reactions Analysis

Types of Reactions

L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the nitroxide spin label can produce hydroxylamines .

Scientific Research Applications

L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID is used extensively in scientific research, particularly in the fields of:

    Chemistry: As a spin-labeled amino acid, it is used to study the structural dynamics of proteins and other macromolecules.

    Biology: It helps in understanding protein-protein interactions and conformational changes in biological systems.

    Medicine: It is used in the development of diagnostic tools and therapeutic agents.

    Industry: It finds applications in the development of new materials and biophysical probes.

Mechanism of Action

The mechanism of action of L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID involves its role as a spin label. The nitroxide group in the compound provides a stable free radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. This allows researchers to monitor changes in the environment of the labeled site, providing insights into molecular interactions and conformational changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiomethyl group and a nitroxide spin label. This combination allows for versatile applications in studying protein dynamics and interactions, making it a valuable tool in various research fields .

Properties

CAS No.

155313-72-7

Molecular Formula

C12H21N2O3S *

Molecular Weight

273.37

Synonyms

L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID

Origin of Product

United States

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